molecular formula C12H13N3O3S B2623761 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide CAS No. 400083-65-0

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide

Cat. No. B2623761
CAS RN: 400083-65-0
M. Wt: 279.31
InChI Key: ZYUKYVOYHWOEFK-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide” is a thiazole derivative. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The 3,4-dimethoxyphenyl group is a common moiety in various bioactive compounds, contributing to their lipophilicity and potentially interacting with various biological targets .


Chemical Reactions Analysis

Thiazoles can undergo various reactions such as alkylation, acylation, S-oxidation, and reactions at the 2-position carbon .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities .

Future Directions

Thiazole derivatives are a promising class of compounds in medicinal chemistry due to their diverse biological activities. Future research could focus on exploring the biological activity of this specific compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-17-9-4-3-7(5-10(9)18-2)12-14-8(6-19-12)11(16)15-13/h3-6H,13H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUKYVOYHWOEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)NN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide

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